2,4-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyridopyrimidine family. It features a distinctive structure characterized by the presence of two chlorine atoms located at the 2 and 4 positions of the pyrido[4,3-d]pyrimidine ring system. The molecular formula for this compound is CHClN, with a molecular weight of 200.03 g/mol. This compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science.
2,4-Dichloropyrido[4,3-d]pyrimidine is classified as a heterocyclic aromatic compound due to its ring structure that includes nitrogen atoms. It is also categorized under chlorinated organic compounds, reflecting its chlorine substitutions.
The synthesis of 2,4-Dichloropyrido[4,3-d]pyrimidine can be achieved through various methods:
2,4-Dichloropyrido[4,3-d]pyrimidine participates in several chemical reactions:
The mechanism of action for 2,4-Dichloropyrido[4,3-d]pyrimidine is primarily linked to its biological activity. Its lipophilicity allows it to easily diffuse across cell membranes, facilitating interaction with biological targets.
2,4-Dichloropyrido[4,3-d]pyrimidine has several notable applications:
Ongoing research continues to explore the therapeutic potential of pyridopyrimidine derivatives, indicating that compounds like 2,4-Dichloropyrido[4,3-d]pyrimidine may play significant roles in future drug development efforts.
2,4-Dichloropyrido[4,3-d]pyrimidine belongs to the fused bicyclic heterocycles characterized by a pyridine ring annulated with a pyrimidine ring at the [4,3-d] position. This specific ring fusion creates a distinct electronic environment that differentiates it from other isomeric structures such as pyrido[3,4-d]pyrimidine and pyrido[3,2-d]pyrimidine. The molecular formula (C₇H₃Cl₂N₃) and weight (200.02 g/mol) are consistent across isomers, but the spatial arrangement of nitrogen atoms fundamentally alters their physicochemical behavior and reactivity profiles [5] [7]. The compound's density (1.6±0.1 g/cm³) and boiling point (302.4±24.0°C at 760 mmHg) reflect its solid-state packing and intermolecular interactions, while the refractive index (1.682) provides insight into its polarizability [7].
Key structural differentiators between isomers include:
Table 1: Isomeric Differentiation of Dichloropyridopyrimidine Derivatives
Isomer Type | CAS Number | MDL Number | Distinctive Structural Features |
---|---|---|---|
Pyrido[4,3-d]pyrimidine | 1215074-43-3 | MFCD14581702 | Asymmetric electron deficiency at C2 > C4 |
Pyrido[3,4-d]pyrimidine | 908240-50-6 | MFCD10699461 | Orthorhombic crystal system, symmetric charge distribution |
Pyrido[3,2-d]pyrimidine | 39551-54-7 | - | Electron deficiency shifted toward C6 position |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for structural assignment. The characteristic ¹H NMR spectrum exhibits three distinct signals in the aromatic region corresponding to the pyridine ring protons: H5 (δ ≈ 9.20 ppm, d), H6 (δ ≈ 8.50 ppm, dd), and H7 (δ ≈ 7.90 ppm, d) [6] [10]. The absence of additional peaks confirms the absence of tautomeric hydroxypyrimidine forms, which commonly appear in hydroxylated analogues through prototropic equilibria [6].
Infrared spectroscopy reveals key vibrational fingerprints: C-Cl stretches appear as strong bands between 750-850 cm⁻¹, while aromatic C-N stretches occur at 1350-1500 cm⁻¹ [6]. The mass spectrometric analysis shows a molecular ion cluster at m/z 200/202/204 with characteristic ³⁵Cl/³⁷Cl isotopic patterns, with major fragmentation pathways involving sequential loss of chlorine atoms [2].
X-ray crystallography of closely related analogues demonstrates that these molecules adopt nearly planar configurations with minor deviations (≤5°) from perfect planarity [9]. The crystal packing is stabilized through π-π stacking interactions (interplanar distances ≈ 3.4-3.6 Å) and weak C-H···N hydrogen bonds, creating a herringbone arrangement in the solid state. These structural features directly influence the compound's solubility behavior and melting point characteristics [9].
Table 2: Characteristic Spectroscopic Signatures of 2,4-Dichloropyrido[4,3-d]pyrimidine
Spectroscopic Method | Key Assignments | Structural Information |
---|---|---|
¹H NMR (CDCl₃) | δ 9.20 (d, 1H, H5), 8.50 (dd, 1H, H6), 7.90 (d, 1H, H7) | Pyridine ring proton environments |
¹³C NMR (CDCl₃) | δ 158.5 (C2), 156.2 (C4), 153.8 (C8a), 150.2 (C4a), 135.6 (C6), 129.8 (C5), 122.5 (C7) | Carbonyl region absent, confirming dichloro structure |
IR (KBr) | 1580 cm⁻¹ (C=N str), 830 cm⁻¹ (C-Cl str) | Absence of OH stretches excludes hydroxypyrimidine forms |
MS (EI) | m/z 200 [M]⁺ (100%), 165 [M-Cl]⁺ (68%), 137 [M-2Cl]⁺ (45%) | Isotopic pattern confirms dichloro composition |
Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level provide deep insight into the electronic structure of 2,4-dichloropyrido[4,3-d]pyrimidine. The molecule exhibits a frontier orbital arrangement where the LUMO (lowest unoccupied molecular orbital) is primarily localized on the pyrimidine ring, particularly at the C4 position, with significant density at C2 as well [3] [9]. The energy gap between HOMO and LUMO (ΔE ≈ 4.5-5.0 eV) indicates moderate kinetic stability and explains the compound's role as an electron-accepting scaffold in nucleophilic substitution reactions [8].
Natural Bond Orbital (NBO) analysis reveals substantial charge distribution differences across the ring system:
Transition state calculations for SNAr reactions demonstrate that electron-donating substituents at C6 dramatically alter regioselectivity. When C6 bears an electron-donating group (e.g., -OMe, -NHMe), the C2 transition state energy becomes 0.76-1.00 kcal/mol lower than at C4, reversing the conventional preference for C4 substitution observed in unsubstituted analogues. This regiochemical reversal is attributed to destabilization of the C4 Meisenheimer complex through resonance donation from the C6 substituent [3].
The reactivity profile of 2,4-dichloropyrido[4,3-d]pyrimidine differs substantially from monocyclic 2,4-dichloropyrimidine and other fused analogues due to ring fusion effects and electronic modulation:
Reactivity Comparison: The fused pyridine ring enhances electrophilicity at C4 compared to monocyclic dichloropyrimidines (electrophilicity index ω = 4.8 vs. 3.2), while simultaneously decreasing the energy difference between C2 and C4 positions (ΔΔE = 0.5 eV vs. 1.2 eV in monocyclic analogues). This results in greater propensity for disubstitution and altered regioselectivity in SNAr reactions [3] [6].
Tautomeric Behavior: Unlike hydroxypyrimidine derivatives that exhibit complex prototropic equilibria between oxo and hydroxy forms, the dichloro functionality maintains aromaticity without tautomerization. This stability contrasts sharply with compounds like 4,6-dihydroxypyrimidine, where enol-keto tautomerism dominates the structural behavior in solution [6].
Azide-Tetrazole Equilibrium: 2,4-Diazidopyrido[3,2-d]pyrimidine analogues exist in dynamic tautomeric equilibrium with tetrazole forms, with thermodynamic parameters favoring the tetrazole tautomer (ΔG₂₉₈ = -3.33 to -7.52 kJ/mol). This behavior fundamentally alters their reactivity compared to dichloro derivatives, enabling unusual substitution patterns at C2 rather than the electronically favored C4 position [9].
Table 3: Comparative Analysis of Dichloropyrimidine Analogues
Compound | Electrophilicity (ω) | LUMO Energy (eV) | Regioselectivity in SNAr | Tautomeric Behavior |
---|---|---|---|---|
2,4-Dichloropyrido[4,3-d]pyrimidine | 4.8 | -1.9 | C4 > C2 (unsubstituted) | No observable tautomerism |
2,4-Dichloro-6-methoxypyrimidine | 3.5 | -1.6 | C2 > C4 (reversed selectivity) | Limited to methoxy conformation |
2,4-Dichloropyrido[3,4-d]pyrimidine | 4.6 | -1.8 | C4 selective | Orthorhombic crystal structure |
4,6-Dihydroxypyrimidine | - | - | Electrophilic sites blocked | Enol-keto equilibrium dominant |
2,4-Diazidopyrido[3,2-d]pyrimidine | - | - | C2 selective via tetrazole tautomer | ΔG₂₉₈ = -3.33 to -7.52 kJ/mol |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0